molecular formula C18H15BrN2O B3411001 6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one CAS No. 899989-61-8

6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one

Cat. No. B3411001
CAS RN: 899989-61-8
M. Wt: 355.2 g/mol
InChI Key: FNMSDXWREVQXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine class of heterocyclic compounds. It has gained significant attention among researchers due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one is not fully understood. However, it has been proposed to act through the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been reported to inhibit the activity of various kinases, including PI3K and AKT, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells by activating various apoptotic pathways. Additionally, it has been shown to inhibit cancer cell migration and invasion, which are essential processes for cancer metastasis. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one in lab experiments include its high yield synthesis method, its potential applications in various scientific fields, and its promising anticancer, antifungal, and antibacterial activity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one. One potential direction is to investigate its potential applications in drug discovery and development. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Furthermore, research is needed to explore its potential applications in other scientific fields, such as materials science and nanotechnology.

Scientific Research Applications

6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antifungal and antibacterial activity against various pathogens, including Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

6-(3-bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-13-4-2-5-14(10-13)12-21-18(22)9-8-17(20-21)15-6-3-7-16(19)11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMSDXWREVQXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-bromophenyl)-2-(3-methylbenzyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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